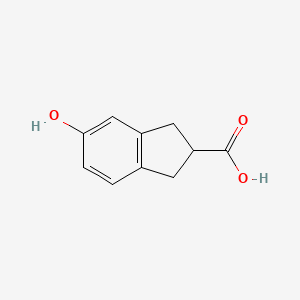
5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyindane-2-carboxylic acid is an organic compound belonging to the class of indane derivatives It is characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the indane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxyindane-2-carboxylic acid can be achieved through several methods:
Oxidation of Indane Derivatives: One common method involves the oxidation of 5-hydroxyindane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group at the 2-position.
Grignard Reagent Approach: Another method involves the reaction of a Grignard reagent with a suitable precursor, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of 5-hydroxyindane-2-carboxylic acid typically involves large-scale oxidation reactions using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 5-Hydroxyindane-2-carboxylic acid can undergo further oxidation to form more complex derivatives.
Reduction: The compound can be reduced to form 5-hydroxyindane-2-carboxylate esters using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic reagents
Major Products:
Oxidation Products: Complex indane derivatives with additional functional groups
Reduction Products: 5-Hydroxyindane-2-carboxylate esters
Substitution Products: Indane derivatives with substituted functional groups at the 5-position
Wissenschaftliche Forschungsanwendungen
5-Hydroxyindane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including natural products and complex heterocycles.
Biological Studies: Researchers use 5-hydroxyindane-2-carboxylic acid to study its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 5-hydroxyindane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxyindole-2-carboxylic Acid: Similar in structure but contains an indole ring instead of an indane ring.
5,6-Dihydroxyindole-2-carboxylic Acid: Contains an additional hydroxyl group at the 6-position.
Indole-3-acetic Acid: A plant hormone with a carboxylic acid group at the 3-position of the indole ring.
Uniqueness: 5-Hydroxyindane-2-carboxylic acid is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties compared to its indole counterparts. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8,11H,3-4H2,(H,12,13) |
InChI-Schlüssel |
CFFDJOAAJJTVCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC(=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
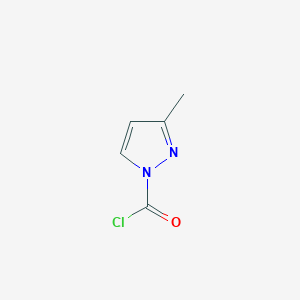
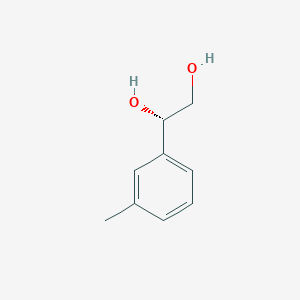

![2-Chloro-5-methylthio-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide](/img/structure/B8383390.png)
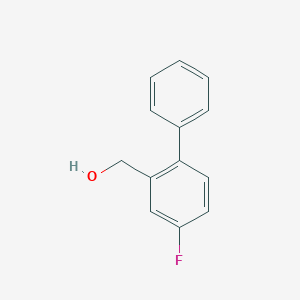
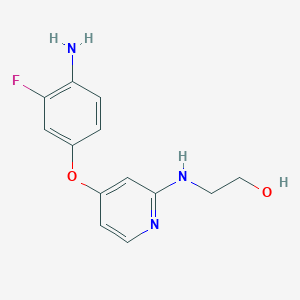

![5-[(4-Chlorophenyl)carbonyl]-1,2-dimethyl-1H-imidazole](/img/structure/B8383407.png)
![2-[(Dimethylamino)methylene] aminoimidazole](/img/structure/B8383417.png)



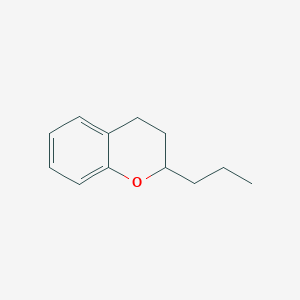
![Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester](/img/structure/B8383450.png)
